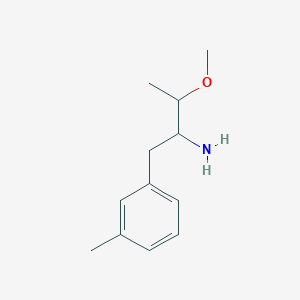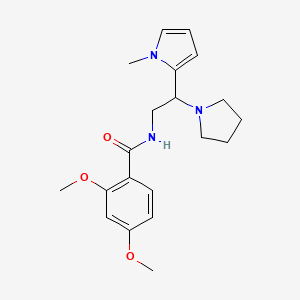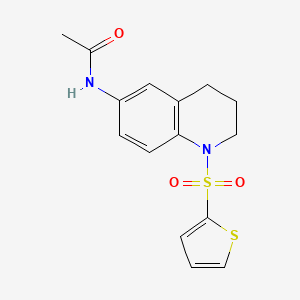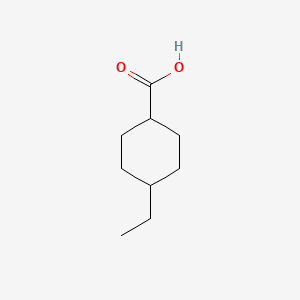![molecular formula C25H22ClN7O B2600865 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide CAS No. 1007086-14-7](/img/structure/B2600865.png)
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide is a useful research compound. Its molecular formula is C25H22ClN7O and its molecular weight is 471.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Receptor Affinity
One research avenue involves the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, showing affinity for A1 adenosine receptors. These compounds, through structural modifications, exhibit potential for targeted receptor activity, which can be crucial for developing treatments that require specificity in receptor binding (Harden, Quinn, & Scammells, 1991).
Herbicidal Activity
Research on thiadiazolopyrimidine derivatives, including those with the 4-chlorophenyl moiety, has shown moderate inhibitory activities against various plant species, highlighting their potential as herbicides. The introduction of chiral active units in these compounds has been found to enhance herbicidal activity, suggesting a novel class of chirality-based herbicides for agricultural applications (Duan, Zhao, & Zhang, 2010).
Antimicrobial and Anticancer Activity
Studies have also been conducted on pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, for their potential antimicrobial and anticancer activities. Some compounds have shown higher anticancer activity compared to reference drugs like doxorubicin, indicating their potential in cancer therapy. These findings underscore the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in the design of compounds with significant biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-Inflammatory Properties
Another application is found in the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones, which have been developed as a new class of nonsteroidal anti-inflammatory drugs. These compounds, devoid of ulcerogenic activity, offer a promising therapeutic alternative for inflammation treatment without the gastrointestinal side effects common to many NSAIDs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Mechanism of Action
Target of Action
The primary target of the compound N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide is the protein kinase B (PKB), also known as Akt . Akt is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound interacts with Akt by inhibiting its activity . This inhibition results in a pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers .
Biochemical Pathways
The compound this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting Akt, it disrupts the normal functioning of this pathway, leading to changes in cell proliferation and survival .
Pharmacokinetics
This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic effects, indicating its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor growth in a breast cancer xenograft model . This is achieved through the knockdown of phosphorylation of Akt and downstream biomarkers .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN7O/c1-3-20(17-7-5-4-6-8-17)25(34)30-22-13-16(2)31-33(22)24-21-14-29-32(23(21)27-15-28-24)19-11-9-18(26)10-12-19/h4-15,20H,3H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHWVSOAKOFLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600782.png)
![8-chloro-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2600785.png)
![Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2600789.png)
![N-Methyl-N-[(1S)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2600790.png)

![1-(2,3-Dimethoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2600793.png)
![1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B2600795.png)




![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600800.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2600801.png)

